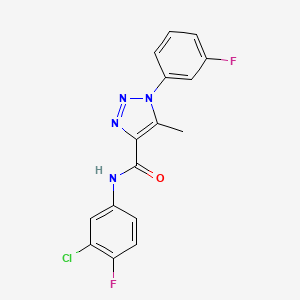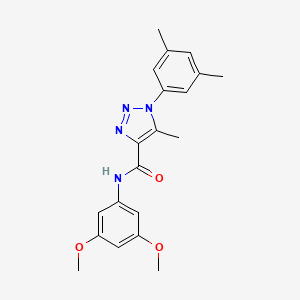![molecular formula C23H16N4OS B6518021 N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide CAS No. 863593-54-8](/img/structure/B6518021.png)
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide” is a chemical compound that belongs to the class of thiazolo[5,4-b]pyridines . Thiazole derivatives are known for their wide range of medicinal and biological properties .
Synthesis Analysis
The synthesis of thiazolo[5,4-b]pyridines involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . This reaction yields a series of 1,3-thiazole, pyrano[2,3-d]thiazole, and 4,5-dihydrothiazolo[4,5-b]pyridine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a thiazolo[5,4-b]pyridine core . This core structure is a key structural unit for its biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[5,4-b]pyridines include the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide . The reaction mechanism involves nucleophilic attack of the sulfur atom on the electrophilic cationic center, forming an intermediate product, which then undergoes [3,3]-Claisen rearrangement .科学研究应用
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide has been studied extensively in the scientific research field, and has been found to be useful in a variety of applications. One of the most promising applications is its use as an antifungal agent. This compound has been found to be effective against a number of different fungi, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. It has also been studied as a potential treatment for cancer, and has been found to inhibit the growth of several types of cancer cells, including breast, colon, and prostate cancer cells. Additionally, this compound has been studied as a potential treatment for Alzheimer’s disease, and has been found to reduce the amyloid beta peptide aggregation in animal models.
作用机制
The exact mechanism of action of N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes involved in the synthesis of proteins and other molecules. In particular, it has been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the synthesis of proteins. Additionally, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in the replication of DNA.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In particular, it has been found to inhibit the activity of certain enzymes involved in the synthesis of proteins and other molecules. Additionally, this compound has been found to inhibit the growth of several types of cancer cells, as well as reduce the amyloid beta peptide aggregation in animal models. It has also been found to possess antifungal activity, and has been found to be effective against a number of different fungi.
实验室实验的优点和局限性
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize, as it can be synthesized using several different methods. Additionally, it is a relatively stable compound, meaning that it can be stored and used for a long period of time without degradation. However, one of the main limitations of this compound is that it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its relatively low solubility in organic solvents can make it difficult to use in certain experiments.
未来方向
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide has a number of potential future directions. One of the most promising is its potential use as an antifungal agent. Additionally, its potential use as a treatment for cancer and Alzheimer’s disease is also an area of interest. Additionally, further research into its mechanism of action, as well as its biochemical and physiological effects, could lead to new applications for this compound. Finally, further research into its solubility in different solvents could lead to new ways of utilizing this compound in lab experiments.
合成方法
N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide can be synthesized using several different methods. The most common method is the condensation reaction of 2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline and quinoline-2-carboxaldehyde. This reaction takes place in aqueous solution at room temperature, and yields this compound as the major product. Other methods of synthesis include the reaction of 2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline and quinoline-2-carboxylic acid, as well as the reaction of 2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline and quinoline-2-carboxylic ester.
属性
IUPAC Name |
N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4OS/c1-14-16(22-27-20-10-5-13-24-23(20)29-22)7-4-9-17(14)26-21(28)19-12-11-15-6-2-3-8-18(15)25-19/h2-13H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKFSYGSOBAIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C2=NC3=CC=CC=C3C=C2)C4=NC5=C(S4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517947.png)




![4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6518005.png)
![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)
![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518019.png)
![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)
![3-cyclohexyl-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)propanamide](/img/structure/B6518028.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)
![1-[(2-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518056.png)
![1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518063.png)